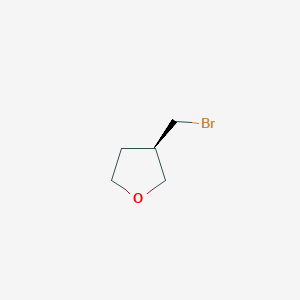

(3R)-3-(Bromomethyl)oxolane

Descripción general

Descripción

“(3R)-3-(Bromomethyl)oxolane” is a chemical compound with the empirical formula C4H7BrO. It is a solid substance .

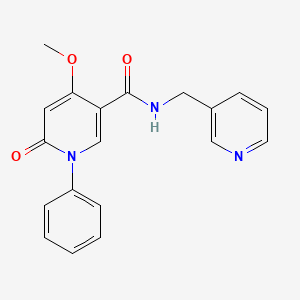

Molecular Structure Analysis

The molecular structure of “(3R)-3-(Bromomethyl)oxolane” includes a five-membered oxolane ring with a bromomethyl group attached . The exact structural details might require further investigation through methods such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “(3R)-3-(Bromomethyl)oxolane” are not available, oxolane derivatives are known to participate in various chemical reactions. For instance, they can undergo ring-opening reactions .Physical And Chemical Properties Analysis

“(3R)-3-(Bromomethyl)oxolane” is a solid substance . More detailed physical and chemical properties would require experimental determination or computational prediction.Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Environmental Impact

Bromoform, a bromine compound similar to "(3R)-3-(Bromomethyl)oxolane", plays a significant role in atmospheric chemistry. It is a source of organic bromine, affecting the troposphere and lower stratosphere through sea-to-air flux. Bromoform's contribution to atmospheric chemistry, its distributions, and sources are crucial for understanding the global impact of brominated compounds on the environment (Quack & Wallace, 2003).

Materials Science and Engineering

In materials science, research on "geopolymers" demonstrates the potential of alumino-silicate materials in various applications, including waste containment and advanced structural components. This field explores alternative materials with improved physical and chemical properties, which could be relevant to the study of "(3R)-3-(Bromomethyl)oxolane" derivatives (Komnitsas & Zaharaki, 2007).

Environmental Toxicology

The mutagenicity of bromate, another bromine-containing compound, highlights the importance of assessing the cancer risk of brominated substances. Understanding the mechanisms through which bromate induces genetic damage is crucial for evaluating the potential health risks associated with exposure to brominated chemicals, including "(3R)-3-(Bromomethyl)oxolane" (Moore & Chen, 2006).

Energy Storage Technology

The use of room-temperature haloaluminate ionic liquids in electrochemical technologies offers insights into advanced energy storage solutions. Research in this area focuses on electroplating and energy storage, which could be pertinent to the development of new materials or processes involving "(3R)-3-(Bromomethyl)oxolane" (Tsuda, Stafford, & Hussey, 2017).

Direcciones Futuras

The future directions for the study of “(3R)-3-(Bromomethyl)oxolane” could include a more detailed investigation of its synthesis, chemical reactions, and potential applications. For instance, oxolane derivatives have been studied for their self-repairing behavior upon exposure to UV light, suggesting potential applications in materials science .

Mecanismo De Acción

Target of Action

It’s known that bromomethyl compounds often interact with various biological targets, including proteins and enzymes, through covalent bonding .

Mode of Action

(3R)-3-(Bromomethyl)oxolane is part of the oxolane family, which has been shown to exhibit self-repairing behavior upon exposure to UV light . The molecular processes responsible for this behavior are driven by free radical catalyzed polyurea-to-polyurethane conversion, formation of linear –C–O–C– segments via ring opening of oxolane rings, as well as chair-to-boat conformational changes .

Biochemical Pathways

Oxolane compounds are known to participate in various biochemical reactions, including the formation of polyurethane networks .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that oxolane compounds can exhibit self-repairing behavior at the molecular level upon exposure to uv light .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of (3R)-3-(Bromomethyl)oxolane.

Propiedades

IUPAC Name |

(3R)-3-(bromomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYVOIYCYAVSW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Bromomethyl)tetrahydrofuran | |

CAS RN |

1616806-49-5 | |

| Record name | (3R)-3-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2914837.png)

![4-methoxy-N-[4-[4-[(4-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2914843.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)

![4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2914850.png)

![N-(furan-2-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2914851.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2914853.png)

![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)